N-[(3,5-dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide
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Description
Scientific Research Applications
Corrosion Inhibition
One application of related compounds is in corrosion inhibition. A study by Tawfik (2015) investigated the corrosion inhibition efficiency and adsorption behavior of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactants at the carbon steel/hydrochloric acid interface. These compounds demonstrated excellent inhibition efficiency, even at low concentrations, by adsorbing onto the carbon steel surface and behaving as mixed-type inhibitors. The adsorption followed the Langmuir adsorption isotherm, indicating chemical adsorption as the mechanism (Tawfik, 2015).
Antiproliferative Activity
Another significant application is in the development of anticancer agents. Ai et al. (2017) performed a study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, showing submicromolar antiproliferative activity and good metabolic stability. These compounds reduced mTORC1 activity and increased autophagy, indicating their potential as a new class of autophagy modulators with potent anticancer activity (Ai et al., 2017).
Biological Evaluation
Saeed et al. (2015) reported on the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, derived from the non-steroidal anti-inflammatory drug 4-aminophenazone (antipyrine). These compounds were screened for their inhibitory potential against human recombinant alkaline phosphatases and recombinant human ecto-5'-nucleotidases. Their ability to bind nucleotide protein targets suggests considerable interest for further applications in medicinal chemistry (Saeed et al., 2015).
Antimicrobial Activity
Kadam et al. (2020) synthesized 3-amino-4-imino-2-N(substituted)pyrazolo[4,5-e]pyrimido[2,1-b] pyrazines, which were screened for antibacterial activity and cytotoxicity. These compounds, based on the potent biological activity of pyrazolo derivatives, demonstrated promising antibacterial efficacy (Kadam et al., 2020).
properties
IUPAC Name |
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-8-10(2)17(16-9)13(14)15-12(18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTSAMCTLHBETH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=NC(=O)C2=CC=CC=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315445 |
Source
|
Record name | MLS003115671 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60315445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide | |
CAS RN |
51883-88-6 |
Source
|
Record name | MLS003115671 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294623 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003115671 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60315445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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